molecular formula C19H26ClN3O4 B584870 Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride CAS No. 868622-23-5

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride

Cat. No.: B584870
CAS No.: 868622-23-5
M. Wt: 395.884
InChI Key: GGMZETZRWDUKSC-ZOWNYOTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride typically involves the esterification of zolmitriptan with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating migraines and other neurological conditions.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: Another triptan used for migraine treatment, but with lower oral bioavailability.

    Rizatriptan: Similar mechanism of action but different pharmacokinetic profile.

    Naratriptan: Longer half-life compared to zolmitriptan.

Uniqueness

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride is unique due to its specific esterification, which may influence its pharmacokinetic properties and receptor binding affinity .

Properties

IUPAC Name

ethyl 3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4.ClH/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13;/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMZETZRWDUKSC-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C[C@H]3COC(=O)N3)CCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235880
Record name Zolmitriptan 2-carboxylic acid ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868622-23-5
Record name Zolmitriptan 2-carboxylic acid ethyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868622235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolmitriptan 2-carboxylic acid ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLMITRIPTAN 2-CARBOXYLIC ACID ETHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYT69J5HCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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